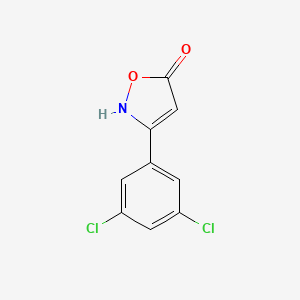

3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol

Description

Historical Context and Emergence of Oxazole (B20620) Derivatives in Chemical Biology

The journey of oxazole derivatives in science began in the 19th century with the first synthesis of an oxazole compound. nih.gov However, the chemistry of this heterocyclic family, which includes the isomeric isoxazoles (1,2-oxazoles), gained significant momentum during World War II in connection with research on penicillin, which was initially thought to contain an oxazole core. nih.gov A comprehensive review of oxazole chemistry was later published in 1986, codifying the extensive research conducted up to 1983. researchgate.net

Oxazoles and their isomers, isoxazoles, are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. rsc.orgnih.gov Their unique structural and chemical properties allow them to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, making them effective at binding to enzymes and receptors in biological systems. rsc.orgnih.gov This versatility has led to their incorporation into a wide array of medicinally important compounds. nih.govnih.gov

Key synthetic methodologies, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, have been instrumental in the preparation of diverse oxazole derivatives, facilitating their exploration in chemical biology. nih.govresearchgate.net The broad spectrum of biological activities exhibited by these compounds—including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties—has solidified their importance as a "privileged scaffold" in the development of new therapeutic agents. nih.govnih.govsmolecule.com

Significance of the 1,2-Oxazol-5-ol Core in Modern Medicinal Chemistry Research

The 1,2-oxazole (isoxazole) ring is a prominent structural motif in pharmaceutical chemistry, and its derivatives are integral to numerous approved drugs. rsc.org The 1,2-oxazol-5-ol core, which can exist in equilibrium with its tautomeric form, isoxazol-5(4H)-one, is particularly significant due to its wide range of pharmacological activities. mdpi.com This core structure is a versatile building block in organic synthesis and is found in compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.govresearchgate.netmdpi.com

The isoxazole (B147169) ring's ability to serve as a bioisostere—a substituent that retains the main biological activity of the parent molecule—for other chemical groups makes it a valuable tool in drug design. rsc.org Its derivatives have been investigated for their potential to inhibit enzymes like cyclooxygenase (COX) and to act as GABA uptake inhibitors. nih.govorientjchem.org The arylideneisoxazol-5(4H)-one scaffold, in particular, is present in a vast number of bioactive compounds and advanced materials. mdpi.com The development of new synthetic methods, including multicomponent reactions, continues to make novel isoxazol-5-one derivatives more accessible for screening and development in medicinal chemistry. mdpi.comorientjchem.org

The following table summarizes the diverse biological activities reported for various isoxazole derivatives, underscoring the therapeutic potential of this heterocyclic core.

| Isoxazole Derivative Class | Reported Biological Activity | Example Application/Target |

| Isoxazol-5(4H)-ones | Anticancer, Antimicrobial, Antioxidant, Anti-Alzheimer mdpi.com | Broad-spectrum therapeutic candidates mdpi.com |

| Lipophilic diaromatic isoxazol-3-ols | Anticonvulsant, GABA uptake inhibitors nih.gov | Treatment of neurological disorders nih.gov |

| Pyridinyl-4,5-2H-isoxazoles | Antiproliferative (Anticancer) nih.gov | MCF-7 breast cancer cell lines nih.gov |

| 3,5-Diaryl isoxazoles | Anticancer nih.gov | Tubulin polymerization inhibition nih.gov |

| Isoxazole-dihydropyridines | Multidrug-resistance transporter (MDR-1) binding nih.govumt.edu | Overcoming drug resistance in cancer nih.govumt.edu |

| Cephalosporins with isoxazole moiety | Antibacterial nih.gov | Development of new antibiotics nih.gov |

This table is generated based on data from multiple research sources. nih.govnih.govmdpi.comnih.govumt.edunih.gov

Rationale for Investigating 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol as a Molecular Probe

A molecular probe is a specialized molecule used to study the properties of other molecules or structures, often within a biological system. The investigation of this compound as a molecular probe is founded on a logical combination of the established functionalities of its constituent parts.

Firstly, the isoxazole scaffold itself is a proven platform for the development of molecular probes, particularly fluorescent probes. nih.govresearchgate.netnih.gov Researchers have successfully attached fluorescent moieties to isoxazole derivatives to create tools for studying biological targets like the multidrug-resistance transporter (MDR-1). nih.govumt.edu The inherent chemical properties of the isoxazole ring can be fine-tuned to develop probes that are selective and effective in cellular environments. nih.gov

Secondly, the 3,5-dichlorophenyl substituent is a common feature in medicinal chemistry used to enhance the potency and selectivity of bioactive compounds. nih.govsigmaaldrich.comsigmaaldrich.comnih.gov The two chlorine atoms alter the electronic distribution and lipophilicity of the molecule, which can lead to stronger and more specific interactions with a biological target. For example, the inclusion of a 3,5-dichlorophenyl group has been instrumental in designing potent and selective thyroid hormone receptor (THR-β) agonists. acs.org

Therefore, the rationale for investigating this compound as a molecular probe is twofold:

The 1,2-oxazol-5-ol core provides a validated and versatile scaffold known for its significant biological activity and its utility in probe design. nih.govmdpi.com

The 3,5-dichlorophenyl group is a strategic addition expected to modulate the molecule's binding affinity and selectivity for a specific biological target, a critical feature for an effective probe.

By combining these two components, researchers hypothesize that this compound could function as a highly specific tool to investigate particular enzymes, receptors, or other biomolecules, potentially leading to new insights into disease mechanisms or aiding in the discovery of new drug targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-6-1-5(2-7(11)3-6)8-4-9(13)14-12-8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGROBWZTVALCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modification Strategies for 3 3,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Diverse Synthetic Pathways for the 1,2-Oxazol-5-ol Moiety and its Precursors

The construction of the 1,2-oxazol-5-ol ring system, particularly when substituted with an aryl group at the 3-position, can be achieved through several synthetic routes. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cycloaddition Reactions and Heterocyclic Ring Formation

A primary and versatile method for the synthesis of isoxazole (B147169) rings is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. ethz.ch This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkene or alkyne. nih.gov For the synthesis of 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol, a plausible pathway involves the in situ generation of 3,5-dichlorobenzonitrile (B1202942) oxide from the corresponding aldoxime or hydroximoyl chloride. This reactive intermediate can then react with a suitable ketene (B1206846) equivalent or a β-ketoester enolate to form the desired isoxazol-5-ol ring.

Another significant approach to forming the isoxazole-5(4H)-one core, a tautomer of 1,2-oxazol-5-ol, is through a one-pot, three-component condensation reaction. biomedpharmajournal.orgmdpi.com This method typically involves the reaction of an aromatic aldehyde (in this case, 3,5-dichlorobenzaldehyde), a β-ketoester such as ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. biomedpharmajournal.org The reaction proceeds through the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by condensation with the aldehyde and subsequent cyclization to yield the 3-aryl-4-substituted-isoxazol-5(4H)-one.

The general mechanism for the three-component synthesis is proposed to initiate with the reaction between the β-ketoester and hydroxylamine to form an oxime intermediate. This is followed by a Knoevenagel condensation with the aromatic aldehyde, and subsequent intramolecular cyclization to afford the isoxazol-5(4H)-one ring.

| Precursors | Reagents | Key Intermediates | Product | Reference |

| 3,5-Dichlorobenzaldehyde (B167965), Ethyl acetoacetate, Hydroxylamine hydrochloride | Base (e.g., NaOH, DIPEA) or Acid catalyst | Ethyl 2-(hydroxyimino)-3-oxobutanoate, 3,5-Dichlorobenzaldehyde oxime | 3-(3,5-Dichlorophenyl)-4-acetyl-1,2-oxazol-5(4H)-one | biomedpharmajournal.orgmdpi.com |

| 3,5-Dichlorobenzohydroximoyl chloride | Alkyne or Alkene | Nitrile oxide | 3-(3,5-Dichlorophenyl)-substituted isoxazole | rsc.orgrsc.org |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale production of this compound, optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. In the context of the three-component synthesis of related isoxazol-5(4H)-ones, several factors can be fine-tuned. The choice of solvent can significantly impact reaction rates and yields, with both aqueous media and organic solvents like ethanol (B145695) being commonly employed. biomedpharmajournal.org The nature and stoichiometry of the catalyst, which can be either a base (like sodium hydroxide (B78521) or an organic amine) or an acid, are also critical. biomedpharmajournal.orgmdpi.com Temperature and reaction time are additional parameters that require careful control to maximize product formation and minimize side reactions. For instance, some procedures for related compounds report refluxing for several hours. biomedpharmajournal.org The development of catalytic systems that are efficient, recyclable, and environmentally benign is an active area of research to enhance the scalability of these syntheses.

Functionalization and Derivatization Approaches on the Phenyl and Oxazole (B20620) Rings

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Both the dichlorophenyl and the oxazole rings offer sites for chemical modification.

Regioselective Substitutions for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how different functional groups on a core scaffold influence its biological activity. For this compound, regioselective substitutions on both the phenyl and oxazole rings can provide valuable insights.

On the phenyl ring , the existing chlorine atoms direct further electrophilic aromatic substitution to the ortho and para positions relative to themselves, although the ring is deactivated. However, nucleophilic aromatic substitution could be a more viable strategy, potentially replacing one or both chlorine atoms with other functionalities, provided the reaction conditions are carefully controlled. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could also be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the chlorinated positions, though this would require prior conversion of the chloro-substituents to more reactive groups or the use of specialized catalytic systems.

The oxazole ring of 1,2-oxazol-5-ol exists in tautomeric equilibrium with the isoxazol-5(4H)-one form. The C4 position of the isoxazol-5(4H)-one is particularly reactive due to the acidity of the proton at this position, making it susceptible to a variety of electrophilic substitutions and condensation reactions. For example, it can undergo Knoevenagel condensation with aldehydes to introduce a substituted methylene (B1212753) group at the C4 position. Alkylation and acylation at the C4 position are also common modifications. The reactivity of the oxazole ring itself towards electrophilic substitution is generally low, but can be influenced by the substituents present. semanticscholar.orgthepharmajournal.com

| Position of Substitution | Type of Reaction | Potential New Functional Groups | Purpose |

| Phenyl Ring (ortho/para to Cl) | Electrophilic Aromatic Substitution | -NO₂, -Br, -SO₃H | SAR Studies |

| Phenyl Ring (at Cl positions) | Nucleophilic Aromatic Substitution / Cross-Coupling | -OR, -NR₂, -Aryl, -Alkyl | SAR Studies |

| Oxazole Ring (C4 position) | Knoevenagel Condensation | =CHR (R = Aryl, Alkyl) | SAR Studies |

| Oxazole Ring (C4 position) | Alkylation/Acylation | -R, -C(O)R | SAR Studies |

Preparation of Isotopic Analogues for Mechanistic Elucidation

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of the compound in biological systems. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated.

The synthesis of these labeled compounds can be achieved by using isotopically labeled starting materials. For example, ¹³C-labeled 3,5-dichlorobenzaldehyde could be used in the three-component synthesis to introduce ¹³C into the phenyl ring or the C3 position of the oxazole ring. Similarly, ¹⁵N-labeled hydroxylamine would lead to the incorporation of ¹⁵N into the oxazole ring. The position of the label can be strategically chosen to probe specific bond-forming or bond-breaking steps in a reaction mechanism. For instance, a ¹³C label at the C5 position of the oxazole ring could be used to follow its fate during ring-opening reactions.

Development of Bioconjugatable Derivatives for Target Identification

To identify the biological targets of this compound, it is often necessary to prepare derivatives that can be attached to a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag, or an affinity matrix. This requires the introduction of a "clickable" functional group that can undergo a highly efficient and specific bioconjugation reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

A common strategy is to introduce a terminal alkyne or an azide (B81097) group onto the molecule. This can be achieved by modifying either the phenyl or the oxazole ring. For example, a linker containing a terminal alkyne could be attached to the C4 position of the isoxazol-5(4H)-one via an appropriate spacer. Alternatively, if a hydroxyl or amino group is introduced onto the phenyl ring, it can be further functionalized with an alkyne- or azide-containing reagent. These bioconjugatable derivatives can then be used in chemical biology studies to pull down their protein targets from cell lysates for identification by mass spectrometry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3,5 Dichlorophenyl 1,2 Oxazol 5 Ol Analogues

Impact of Substitutions on the 3,5-Dichlorophenyl Moiety on Biological Activity Profiles

The 3,5-dichlorophenyl group is a critical pharmacophore in many biologically active compounds. The number, position, and nature of substituents on this aromatic ring can profoundly influence the biological activity of 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol analogues.

Research on various heterocyclic compounds has demonstrated that the presence of chlorine atoms on the phenyl ring often enhances biological efficacy, particularly in fungicidal and herbicidal agents. The 3,5-dichloro substitution pattern is particularly notable. Studies on related isoxazole (B147169) and pyrazole (B372694) derivatives have shown that this specific substitution can lead to potent activity. For instance, in a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives, significant fungicidal activity against Botrytis cinerea was observed nih.govacs.org. Similarly, the synthesis of 1-(2,5-dichlorophenyl hydrazino)-3,5-dimethyl-4-(substituted phenyl azo) pyrazoles has been reported to yield compounds with antibacterial properties biomedpharmajournal.org.

The following table summarizes the impact of different substitution patterns on the phenyl ring on the biological activity of related heterocyclic compounds.

| Compound Class | Substitution on Phenyl Ring | Observed Biological Activity | Reference |

| Isoxazole-substituted stilbenes | 3,4-Dichloro | Fungicidal against Botrytis cinerea | nih.govacs.org |

| Pyrazoles | 2,5-Dichloro | Antibacterial | biomedpharmajournal.org |

| Isoxazoles | 2,4-Dichloro | Anticancer | impactfactor.org |

| Pyrazolines | 2,4-Dichloro | Antioxidant, Antibacterial, Toxic | researchgate.net |

Role of the 1,2-Oxazol-5-ol Ring System in Molecular Recognition and Interaction

The 5-hydroxy group of the oxazole (B20620) ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites or receptors. This is a critical aspect of molecular recognition. For instance, studies on the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, a bioisostere of a carboxylic acid group, have shown its ability to interact with ionotropic glutamate (B1630785) receptors nih.gov. The nitrogen and oxygen atoms within the oxazole ring itself can also form hydrogen bonds, further stabilizing the ligand-receptor complex semanticscholar.org.

Stereochemical Considerations and Enantiomeric Purity in Activity Modulation

Chirality can play a pivotal role in the biological activity of this compound analogues. If a chiral center is present, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.

The separation of enantiomers is, therefore, a critical step in the development of such compounds. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are often employed for this purpose. Studies on the chiral separation of 3-carboxamido-5-aryl isoxazole derivatives have demonstrated the successful resolution of enantiomers using polysaccharide-based chiral stationary phases nih.govresearchgate.net. Similarly, the enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been separated and their distinct inhibitory activities against monoamine oxidase evaluated nih.gov.

The enantiomeric purity of a compound can significantly impact its efficacy and safety. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the synthesis of enantiomerically pure compounds or the efficient separation of racemates is a key consideration in the drug discovery and development process for chiral analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

For isoxazole and related heterocyclic derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities, including herbicidal, fungicidal, and anti-inflammatory effects. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and the development of a regression model that correlates these descriptors with the observed biological activity.

A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, for instance, revealed that hydrophobicity and the presence of electronegative groups are crucial for their activity nih.gov. Another QSAR study on newer isoxazole derivatives with anti-inflammatory activity showed a good correlation between the predicted and observed activities, indicating the robustness of the developed model nih.gov. Hologram QSAR (HQSAR) models have also been successfully applied to 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives to gain insights into their fungicidal profiles nih.govacs.org.

The following table presents a hypothetical QSAR data set for a series of herbicidal isoxazole analogues, illustrating the type of data used in such studies.

| Compound | Substitution on Phenyl Ring | LogP | Electronic Parameter (σ) | Herbicidal Activity (% Inhibition) |

| 1 | 3,5-di-Cl | 4.5 | 0.74 | 85 |

| 2 | 3-Cl, 5-F | 3.8 | 0.71 | 78 |

| 3 | 3-Cl | 3.5 | 0.37 | 65 |

| 4 | 4-Cl | 3.5 | 0.23 | 62 |

| 5 | H | 3.0 | 0.00 | 40 |

Chemoinformatics and Library Design for Novel Analogue Discovery

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient design, analysis, and management of large chemical libraries. For the discovery of novel this compound analogues, chemoinformatic tools and techniques are invaluable.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with experimental screening. For isoxazole-based compounds, virtual screening has been employed to identify potential inhibitors of various enzymes researchgate.netnih.gov.

Combinatorial chemistry, coupled with high-throughput screening, allows for the rapid synthesis and evaluation of large numbers of compounds. The design of these combinatorial libraries is often guided by chemoinformatic principles to ensure chemical diversity and drug-likeness. Solid-phase synthesis methods have been developed for the creation of pyrazole and isoxazole libraries nih.gov. Such approaches can be adapted for the generation of a diverse set of this compound analogues for biological screening.

The design of focused libraries, which are collections of compounds designed to interact with a specific target or target family, is another important strategy. By analyzing the structure-activity relationships of known active compounds, new analogues with improved properties can be designed and synthesized. This iterative process of design, synthesis, and testing is central to the discovery of novel and effective therapeutic and agrochemical agents.

Molecular Mechanism of Action Moa Elucidation for 3 3,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Identification of Primary Molecular Targets and Binding Affinities

There is currently no published research identifying the primary molecular targets of 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol.

Enzyme Kinetics and Inhibition/Activation Studies

No studies on the enzymatic inhibition or activation by this compound are available in the public domain.

Receptor Binding and Ligand-Binding Assays in Recombinant Systems

Information regarding the binding of this compound to any receptors, as determined through ligand-binding assays in recombinant systems, could not be located.

Affinity Proteomics and Chemoproteomics for Target Deconvolution

There are no records of affinity proteomics or chemoproteomics studies being conducted to deconvolve the molecular targets of this compound.

Investigation of Downstream Signaling Pathway Modulations

The effects of this compound on downstream signaling pathways have not been documented.

Transcriptomic and Proteomic Analysis in Cellular Model Systems

No transcriptomic or proteomic data from cellular models treated with this compound have been published.

Kinase/Phosphatase Activity Profiling and Pathway Mapping

There is no available research on the kinase or phosphatase activity profiles in response to this compound, nor any mapping of the cellular pathways it may affect.

This comprehensive lack of data highlights a significant gap in the scientific understanding of this compound and underscores the need for foundational research to characterize its biochemical and pharmacological properties.

Phenotypic Effects in Cellular and In Vitro Model Systems

Modulation of Specific Cellular Processes and Organelle Function

There is no available research data detailing the effects of this compound on specific cellular processes or its interaction with and impact on organelle function.

Investigations into Autophagy, Mitophagy, or other Cellular Homeostasis Pathways

No studies have been found that investigate the role of this compound in the regulation of autophagy, mitophagy, or any other cellular homeostasis pathways.

Computational and Theoretical Chemistry Approaches Applied to 3 3,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

For 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol, a molecular docking study would begin by identifying a relevant protein target. Isoxazole (B147169) derivatives have been investigated as inhibitors of various enzymes, such as cyclooxygenases (COX-1 and COX-2), carbonic anhydrase, and topoisomerase II. nih.govnih.govpnrjournal.com The first step involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. nih.gov The ligand, this compound, would be built and its energy minimized using a suitable force field.

The docking algorithm then samples a large number of possible conformations of the ligand within the active site of the protein, scoring each pose based on a scoring function that estimates binding affinity (typically in kcal/mol). The results reveal the most likely binding pose and the key interactions stabilizing the complex.

For instance, in a hypothetical docking against a COX-2 enzyme, one might expect the dichlorophenyl group to form hydrophobic interactions within a specific pocket of the active site. The isoxazole ring, with its heteroatoms, could form hydrogen bonds or other polar interactions with amino acid residues like Arginine or Cysteine. nih.gov The 5-ol group (-OH) is a potential hydrogen bond donor and acceptor, which could be critical for anchoring the ligand in the active site. The analysis would characterize these interactions—such as hydrogen bonds, van der Waals forces, and pi-pi stacking—providing a detailed 3D model of the ligand-protein complex.

Table 1: Representative Docking Scores and Key Interactions for Isoxazole Derivatives against Protein Targets (Hypothetical/Illustrative) This table presents illustrative data based on findings for analogous compounds to demonstrate typical outputs of a molecular docking study.

| Ligand Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 3,5-diaryl isoxazole | S6K1 | -9.5 | LYS125, GLU172 | Hydrogen Bond, Hydrophobic |

| 3-(2,4-dichlorophenyl)‑5-furan isoxazole | COX-2 (4COX) | -8.7 | ARG120, CYS41 | Hydrogen Bond |

| 5-arylisoxazole | Topoisomerase II | -9.0 | ASP479, LYS499 | Hydrogen Bond, Pi-Alkyl |

Data compiled for illustrative purposes from studies on analogous compounds. pnrjournal.comnih.govnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Starting with this compound as a lead compound, a virtual screening campaign could be launched to find novel analogues with potentially improved activity or different properties.

This would involve selecting a large chemical database (e.g., ZINC, PubChem) and using the docking protocol established in the active site analysis. Each molecule in the library is docked into the target protein's active site, and the top-scoring compounds are selected for further analysis. This structure-based virtual screening approach can efficiently filter millions of compounds down to a manageable number for experimental testing. This methodology has been successfully used to identify novel isoxazole derivatives as potential anti-inflammatory or anticancer agents. acu.edu.inorientjchem.org

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. mdpi.com

An MD simulation of the this compound-protein complex (obtained from docking) would be performed for a duration of nanoseconds to microseconds. The analysis of the MD trajectory provides insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated over time. A stable RMSD indicates that the ligand remains bound in its initial pose and the protein structure is not significantly perturbed. nih.gov

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding. This can be crucial for understanding allosteric effects or induced-fit mechanisms.

Interaction Persistence: MD simulations can track the persistence of key interactions (like hydrogen bonds) identified in docking. An interaction that is stable throughout the simulation is more likely to be critical for binding affinity. mdpi.com

These simulations are computationally intensive but provide a more accurate assessment of the binding event than docking alone, helping to refine the understanding of the structure-activity relationship for isoxazole derivatives. nih.govchemrxiv.orgscienceopen.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study molecules like this compound. researchgate.netnih.govepstem.net

Frontier Molecular Orbital (FMO) Theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and stability. A small gap suggests the molecule is more reactive, while a large gap implies higher stability. epstem.net For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, showing which atoms are the primary sites for electron donation and acceptance. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the surface of a molecule. avogadro.cc The MEP map uses a color scale to indicate different potential values:

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green/Yellow regions represent neutral or intermediate potential. mdpi.comwalisongo.ac.id

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the hydroxyl group, identifying them as sites for hydrogen bonding or interaction with positive charges. researchgate.netresearchgate.netresearchgate.net The hydrogen of the hydroxyl group would likely appear as a region of positive potential.

Table 2: Representative Quantum Chemical Properties for a Phenylisoxazole Analogue (Illustrative) This table shows typical data obtained from DFT calculations for compounds structurally related to the target molecule.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule |

Data values are representative examples based on published calculations for analogous structures. researchgate.netepstem.net

Computational methods can predict the metabolic fate of a drug candidate by identifying likely sites of metabolism and the resulting biotransformation products. The metabolism of xenobiotics is often mediated by cytochrome P450 (CYP) enzymes.

For this compound, several metabolic pathways could be predicted. Software tools like BioTransformer can predict transformations based on known metabolic reactions. youtube.combiotransformer.ca Studies on related compounds suggest that the isoxazole ring can be a site of metabolic activity. For example, the ring can undergo cleavage, which is a known bioactivation pathway for some isoxazole-containing molecules. nih.gov Additionally, the dichlorophenyl ring is a potential site for hydroxylation mediated by CYP enzymes. A study on the structurally related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) demonstrated that its metabolism by hepatic CYP3A isozymes was linked to its hepatotoxicity, highlighting the importance of predicting such transformations.

Quantum chemical calculations can further elucidate these mechanisms by modeling the reaction pathways of potential metabolic reactions, such as oxidation or ring-opening. By calculating the activation energies for different potential reactions, researchers can predict the most likely metabolic products, providing crucial information for understanding the compound's pharmacokinetic and toxicological profile.

De Novo Design and Scaffold Hopping Strategies Based on this compound

The core structure of this compound presents a valuable starting point for computational drug design strategies, particularly de novo design and scaffold hopping. These approaches aim to explore novel chemical space, identify new intellectual property, and develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles. drughunter.com

De Novo Design

De novo drug design involves the computational construction of novel molecules, often tailored to fit the structural and chemical constraints of a biological target's binding site. Should a specific target be identified for this compound, its key structural motifs—the 3,5-dichlorophenyl group and the 1,2-oxazol-5-ol core—can serve as foundational fragments for de novo generation algorithms.

There are two primary strategies for de novo design:

Growing: This approach starts with a single fragment, or "seed," placed optimally within a binding pocket. The algorithm then iteratively adds atoms or small chemical groups, exploring favorable interactions with the target protein to "grow" a complete molecule. For instance, the 3,5-dichlorophenyl moiety of the parent compound could be used as a seed to explore alternative heterocyclic systems that can replace the 1,2-oxazol-5-ol ring.

Linking: In this strategy, multiple fragments are placed in different sub-pockets of the binding site. The algorithm then attempts to connect these fragments with a suitable linker to form a single, coherent molecule. The 1,2-oxazol-5-ol could serve as one fragment, while the dichlorophenyl group, or a bioisosteric replacement, could be another, with the goal of finding novel ways to link them that enhance binding affinity.

Modern de novo design often leverages artificial intelligence and large language models to generate novel chemical structures with desired properties. biorxiv.org These methods can learn the underlying rules of chemical bonding and molecular stability to propose innovative and synthesizable compounds.

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy that aims to replace the core molecular framework (the scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. nih.govacs.org The goal is to identify new chemical series with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) characteristics, or a novel intellectual property position. drughunter.com This is achieved by ensuring that the new scaffold can position the key interacting functional groups in a similar spatial orientation to the original molecule. nih.gov

For this compound, scaffold hopping can be envisioned in several ways:

Replacement of the 1,2-Oxazol-5-ol Core: The 1,2-oxazol-5-ol ring is a key component of the molecule's identity. As a versatile heterocyclic system, the isoxazole scaffold is prevalent in many biologically active compounds. nih.govnih.gov However, replacing it with other heterocyclic systems, known as bioisosteres, could lead to improved drug-like properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and broadly similar biological effects. cambridgemedchemconsulting.com The choice of a replacement scaffold is critical and is often guided by factors such as synthetic accessibility and the desire to modulate electronic properties, hydrogen bonding capacity, and metabolic stability. drughunter.com

| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement | Supporting Reference |

|---|---|---|---|

| 1,2-Oxazol-5-ol | 1,3,4-Oxadiazole | 1,3,4-Oxadiazoles are excellent bio-isosteres of amides and esters and can participate in hydrogen-bonding interactions. | nih.gov |

| 1,2-Oxazol-5-ol | 1,2,4-Triazole | Triazoles can mimic the hydrogen bonding properties of amides while enhancing metabolic stability and pharmacokinetic profiles. | drughunter.com |

| 1,2-Oxazol-5-ol | Thiazole | The replacement of an oxygen atom with sulfur can alter the electronic distribution and lipophilicity of the molecule, potentially improving binding or pharmacokinetic properties. | estranky.sk |

| 1,2-Oxazol-5-ol | Pyrazole (B372694) | Pyrazoles are structurally similar to isoxazoles and are common in bioactive compounds, offering a different arrangement of heteroatoms that can influence binding and metabolism. | researchgate.net |

Modification of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl moiety is another key feature that can be targeted for bioisosteric replacement. While the dichloro substitution pattern is important for the activity of many compounds, it can sometimes be associated with metabolic liabilities or off-target effects. Replacing one or both chlorine atoms with other groups can fine-tune the molecule's properties.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement | Supporting Reference |

|---|---|---|---|

| Chlorine | Trifluoromethyl (CF3) | The trifluoromethyl group is a common bioisostere for chlorine. It is more lipophilic and can act as a hydrogen bond acceptor, potentially improving metabolic stability and cell permeability. | nih.gov |

| Chlorine | Methyl (CH3) | The methyl group is sterically similar to chlorine and can be used to probe the importance of electronic effects versus steric bulk at a particular position. | estranky.sk |

| Phenyl | Pyridyl | Replacing the phenyl ring with a pyridyl ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's solubility and metabolic profile. | cambridgemedchemconsulting.com |

| Phenyl | Thiophene | Thiophene is a common bioisostere for a phenyl ring and can offer a different electronic profile while maintaining a similar size and shape. | cambridgemedchemconsulting.com |

The application of these computational strategies could lead to the discovery of novel analogs of this compound with optimized therapeutic potential. By systematically exploring chemical space through de novo design and scaffold hopping, researchers can move beyond simple derivatization and identify truly innovative drug candidates.

Advanced Analytical Methodologies for Research Investigations of 3 3,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Application of Spectroscopic Techniques for Ligand-Target Interaction Elucidation

Spectroscopic methods are indispensable for studying the non-covalent interactions between a small molecule, or ligand, like 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol, and its biological targets, typically proteins. These techniques provide insights into the binding events at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Epitope Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the specific parts of a ligand that are in direct contact with its protein target, a process known as binding epitope mapping. Techniques like Saturation Transfer Difference (STD) NMR are particularly useful. In a hypothetical STD NMR experiment with this compound and a target protein, specific protons on the ligand that are in close proximity to the protein would receive saturation from the irradiated protein, resulting in a decrease in their signal intensity.

By analyzing the differential saturation of the ligand's protons, a binding epitope can be constructed. For instance, if the protons on the dichlorophenyl ring show the most significant signal reduction, it would suggest that this moiety is crucial for the interaction with the protein's binding pocket.

Table 1: Hypothetical Saturation Transfer Difference (STD) NMR Data for this compound Binding to a Target Protein

| Proton Position on Ligand | Chemical Shift (ppm) | STD Enhancement (%) | Implication for Binding |

| Phenyl H-2', H-6' | 7.85 | 85 | Strong interaction with the protein surface |

| Phenyl H-4' | 7.60 | 95 | Deepest insertion into the binding pocket |

| Isoxazole (B147169) H-4 | 6.50 | 30 | Weaker interaction or more solvent-exposed |

This interactive table showcases hypothetical data where higher STD enhancement indicates closer proximity to the protein.

High-Resolution Mass Spectrometry-Based Proteomics for Target Identification

Identifying the specific protein targets of a compound is a critical step in understanding its biological effects. High-resolution mass spectrometry (HRMS)-based proteomics provides a powerful platform for this purpose. One common approach is chemical proteomics, where the compound of interest is modified to create a probe that can be used to "fish out" its binding partners from a complex biological sample, such as a cell lysate.

For this compound, a photo-affinity probe could be synthesized. This probe would be incubated with cells, and upon UV irradiation, it would covalently bind to its target proteins. These protein-ligand complexes can then be enriched, digested into peptides, and analyzed by HRMS to identify the bound proteins. This method allows for the unbiased identification of primary targets and potential off-target interactions within the proteome.

Chromatographic and Separation Science Approaches in Biological Matrices

Chromatographic techniques are essential for the quantitative analysis of a compound and its metabolites in complex biological samples, such as cell culture media or tissue homogenates.

Method Development for Quantification in In Vitro Biological Assays

To accurately assess the potency and efficacy of this compound in in vitro assays, a robust and sensitive analytical method for its quantification is necessary. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer (LC-MS), is the method of choice.

The development of such a method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings, to achieve good separation, sensitivity, and a linear response over a relevant concentration range.

Table 2: Example HPLC Method Parameters for Quantification of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Mass Spectrometry (ESI+) |

| Retention Time | ~5.8 minutes |

| Limit of Quantification | 10 ng/mL |

This interactive table outlines typical parameters for an HPLC method.

Metabolite Profiling and Identification in Cellular Systems

Understanding how a compound is metabolized is crucial for predicting its in vivo behavior. When cells are treated with this compound, it may undergo various enzymatic modifications, leading to the formation of metabolites. connectjournals.com

Metabolite profiling studies are typically conducted using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). By comparing the mass spectra of samples from treated and untreated cells, potential metabolites can be identified based on their accurate mass and isotopic patterns. The dichlorophenyl moiety, with its characteristic chlorine isotope signature, can aid in the identification of metabolites. connectjournals.com Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) fragmentation studies. Common metabolic transformations could include hydroxylation, glucuronidation, or sulfation.

Structural Biology Techniques for Macromolecular Complex Analysis

To gain the most detailed understanding of how this compound interacts with its target, structural biology techniques are employed. These methods provide atomic-level three-dimensional structures of the ligand-protein complex.

X-ray crystallography is a primary technique for this purpose. It requires the crystallization of the target protein in complex with the ligand. The resulting electron density map reveals the precise orientation of the ligand within the protein's binding site and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For a compound with a dichlorophenyl group, halogen bonding interactions may also play a significant role in its binding affinity and selectivity. nih.gov

This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

X-ray Co-crystallography with Protein Targets

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule, including complex biological macromolecules like proteins. nih.gov In the context of drug discovery, co-crystallography involves crystallizing a target protein while it is in a complex with a ligand, such as this compound. The resulting crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the electrons in the crystal is recorded and analyzed to compute a detailed map of the electron density, which is then used to model the atomic structure of the protein-ligand complex. nih.gov

This method provides high-resolution data on the precise orientation and conformation of the compound within the protein's binding site. It reveals crucial information about the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are responsible for the binding affinity and specificity of the compound. nih.gov Such detailed structural information is invaluable for structure-based drug design, enabling researchers to rationally modify the compound to improve its properties.

Following a comprehensive review of publicly available scientific literature and structural databases, no specific X-ray co-crystallography studies featuring this compound bound to a protein target have been reported. While the Protein Data Bank (PDB) contains numerous structures of proteins with various ligands, a structure for this specific compound in complex with a protein is not available as of the latest update.

Cryo-Electron Microscopy (Cryo-EM) Studies of Compound-Bound Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic biological complexes that are often difficult to crystallize. ebi.ac.uk The method involves flash-freezing a solution of the sample in vitreous ice, preserving the native structure of the complexes. A transmission electron microscope then images hundreds of thousands of these frozen particles from different angles. Sophisticated computer algorithms are used to combine these 2D images into a high-resolution 3D reconstruction of the molecule. ebi.ac.uk

Cryo-EM is particularly advantageous for studying large membrane proteins, multi-protein complexes, and assemblies that exhibit conformational flexibility—all of which are important classes of drug targets. The resulting structures can reveal how the binding of a small molecule like this compound might induce conformational changes in a large complex, providing critical insights into its mechanism of action. ebi.ac.uk

A thorough search of the Electron Microscopy Data Bank (EMDB) and relevant scientific literature indicates that there are currently no deposited cryo-EM structures or published studies involving this compound. While cryo-EM is increasingly used to study drug-receptor interactions, its application has not yet been documented for this specific compound.

Potential Research Applications and Future Directions for 3 3,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Utilization as a Pharmacological Probe for Dissecting Specific Biological Pathways

The structure of 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol suggests its potential as a pharmacological probe. The dichlorophenyl group can engage in specific interactions with biological targets, while the isoxazolol moiety offers opportunities for hydrogen bonding and other polar interactions. Researchers may utilize this compound to investigate the role of specific enzymes or receptors in cellular signaling pathways. For instance, its ability to selectively bind to a particular protein could help in elucidating the function of that protein in a disease process. The precise nature of these interactions would be a subject of detailed biochemical and cellular assays.

Scaffold for the Development of Novel Chemical Tools for Basic Science Research

The molecular framework of this compound can serve as a versatile scaffold for the creation of new chemical tools. Medicinal chemists can systematically modify different parts of the molecule to develop derivatives with tailored properties. For example, the phenyl ring or the isoxazole (B147169) core could be functionalized to introduce fluorescent tags or reactive groups, enabling the visualization of biological processes or the identification of binding partners through chemical proteomics.

Table 1: Potential Modifications to the this compound Scaffold

| Modification Site | Potential Functional Group | Research Application |

| Phenyl Ring | Azide (B81097), Alkyne | Click chemistry for target identification |

| Isoxazole Ring | Fluorophore | Cellular imaging and localization studies |

| Hydroxyl Group | Biotin (B1667282) | Affinity-based protein purification |

Strategies for Enhancing Selectivity and Potency in Research Analogues

To improve the utility of this compound as a research tool, strategies to enhance its selectivity and potency against a specific biological target would be crucial. This can be achieved through a structure-activity relationship (SAR) study, where a library of analogues is synthesized and tested. Computational modeling and docking studies could predict which modifications are most likely to improve binding affinity and specificity. For instance, altering the substitution pattern on the phenyl ring or replacing the isoxazole with a different heterocycle could lead to more potent and selective compounds.

Integration into High-Throughput Screening Libraries for Unbiased Target Identification

This compound and its derivatives could be valuable additions to high-throughput screening (HTS) libraries. These libraries are used to screen large numbers of compounds against a variety of biological targets in an automated fashion. The inclusion of this compound would increase the chemical diversity of the screening deck, potentially leading to the discovery of novel hits for previously "undruggable" targets. The data from such screens can provide starting points for new drug discovery programs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions. For example, acetophenone derivatives can react with nitrile oxides under basic conditions (e.g., sodium methoxide in methanol) at controlled temperatures (0–5°C) to form the oxazole core. Substituents like dichlorophenyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Reaction optimization should focus on solvent polarity, catalyst loading, and temperature to maximize yields (typically 60–80%) while minimizing side products like regioisomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can confirm the oxazole ring structure and substituent positions. For example, the oxazole proton appears as a singlet near δ 8.5–9.0 ppm, while aromatic protons from the dichlorophenyl group show splitting patterns consistent with para-substitution .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and molecular weight verification.

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the oxazole ring and substituent orientation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use standardized in vitro assays:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with positive controls like ciprofloxacin.

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) to measure IC values. The dichlorophenyl group may enhance hydrophobic interactions with enzyme active sites .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Perform a structure-activity relationship (SAR) study by synthesizing analogs with variations in:

- Substituent Position : Replace 3,5-dichlorophenyl with 2,4-dichlorophenyl to test steric effects.

- Oxazole Ring : Introduce methyl or carboxylic acid groups to alter polarity.

Comparative bioassay data (e.g., IC values) should be analyzed using multivariate regression to identify critical structural determinants. For example, analogs with electron-withdrawing groups (e.g., -NO) may show enhanced antimicrobial but reduced anti-inflammatory activity due to redox interactions .

Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites. The dichlorophenyl group likely occupies hydrophobic pockets, while the oxazole ring forms hydrogen bonds with catalytic residues.

- Mutagenesis : Engineer enzyme variants (e.g., β-lactamase TEM-1) with mutations at predicted binding sites (e.g., Ser70) to validate interaction hypotheses .

Q. How can researchers address stability issues during long-term storage or in biological matrices?

- Methodological Answer :

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products include hydrolyzed oxazole rings (forming amides) or dechlorinated derivatives.

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) improves aqueous stability. For in vivo studies, use PEG-based nanoformulations to enhance bioavailability .

Data-Driven Research Challenges

Q. How do computational models predict the compound’s interactions with non-target proteins (e.g., cytochrome P450 enzymes)?

- Methodological Answer :

- Pharmacophore Modeling : Identify key interaction features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger Phase.

- ADMET Prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP3A4 inhibition). The dichlorophenyl group may increase metabolic stability but risk hepatotoxicity due to bioaccumulation .

Q. What analytical workflows resolve conflicting data on the compound’s photodegradation pathways?

- Methodological Answer :

- LC-MS/MS : Track degradation products under UV light (254 nm). Major pathways include C-Cl bond cleavage (forming phenolic byproducts) and oxazole ring opening.

- Isotope Labeling : Use -labeled oxazole to confirm degradation intermediates via mass spectrometry .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.